

LASSBio-1359: A Technical Overview of a Novel Adenosine Receptor Agonist

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Compound of Interest

Compound Name: LASSBio-1359

Cat. No.: B12373798

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Introduction

LASSBio-1359, identified by its IUPAC name (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is a synthetic small molecule that has emerged as a promising pharmacological agent with potent anti-inflammatory and vasodilatory properties. Developed at the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, this N-acylhydrazone derivative primarily functions as an agonist of the adenosine A2A receptor. Its multifaceted mechanism of action, which includes the modulation of key inflammatory mediators, positions it as a significant candidate for further investigation in the context of inflammatory disorders and related pathologies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **LASSBio-1359**, including detailed experimental protocols and an exploration of its signaling pathways.

Chemical Structure and Properties

LASSBio-1359 is characterized by a central N-acylhydrazone scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule's structure is distinguished by a 3,4-dimethoxybenzylidene moiety attached to the hydrazone nitrogen and a methylbenzohydrazide group.

2D Structure:

Caption: 2D Chemical Structure of **LASSBio-1359**.

A summary of the key chemical and physicochemical properties of **LASSBio-1359** is provided in the table below.

Property	Value	Reference
IUPAC Name	(E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide	[1]
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₃	[2]
Molecular Weight	298.34 g/mol	[2]
CAS Number	1396397-19-5	
Physical Form	Solid	[2]
Purity	>98%	[2]

Pharmacological Properties and Mechanism of Action

LASSBio-1359 exerts its pharmacological effects primarily through the activation of the adenosine A2A receptor, a G-protein coupled receptor widely expressed in the cardiovascular, immune, and central nervous systems. Its engagement with this receptor initiates a signaling cascade that culminates in anti-inflammatory and vasodilatory responses. Furthermore, **LASSBio-1359** has been identified as a novel selective phosphodiesterase inhibitor, suggesting a multi-target mechanism of action that contributes to its overall therapeutic potential.

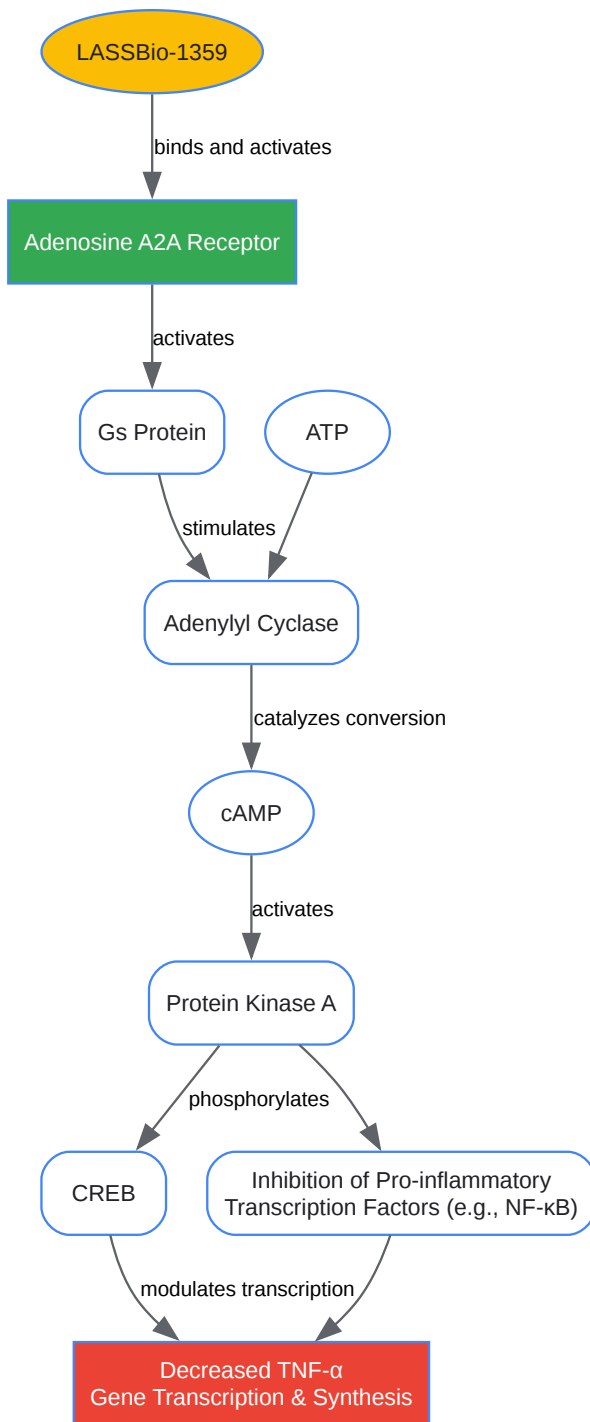
Adenosine A2A Receptor Agonism and Anti-inflammatory Effects

The anti-inflammatory activity of **LASSBio-1359** is significantly attributed to its ability to suppress the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

[1] Activation of the adenosine A2A receptor by **LASSBio-1359** leads to the stimulation of

adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to inhibit the synthesis and release of TNF- α from inflammatory cells such as macrophages. This effect has been demonstrated to be receptor-mediated, as the anti-inflammatory effects of **LASSBio-1359** can be reversed by the selective A2A receptor antagonist, ZM 241385.

The proposed signaling pathway for the **LASSBio-1359**-mediated inhibition of TNF- α is depicted below.

LASSBio-1359 Signaling Pathway for TNF- α Inhibition[Click to download full resolution via product page](#)

Caption: **LASSBio-1359** mediated TNF- α inhibition pathway.

Vasodilatory Effects

The vasodilatory properties of **LASSBio-1359** are also linked to its agonistic activity at the adenosine A2A receptor, which is expressed on vascular smooth muscle cells. Activation of these receptors leads to an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA phosphorylates and inhibits myosin light chain kinase, leading to smooth muscle relaxation and vasodilation. This mechanism is particularly relevant to its observed effect of inducing relaxation of the corpus cavernosum.

Experimental Protocols

The pharmacological effects of **LASSBio-1359** have been characterized through a series of in vivo and in vitro experiments. Detailed methodologies for key assays are provided below.

Formalin-Induced Paw Licking Test

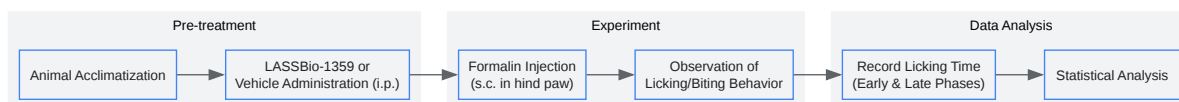
This model is used to assess the antinociceptive (pain-relieving) effects of a compound in response to a persistent chemical stimulus.

Methodology:

- **Animals:** Male Swiss mice (25-30 g) are typically used. Animals are allowed to acclimatize to the testing environment before the experiment.
- **Drug Administration:** **LASSBio-1359** is dissolved in a suitable vehicle (e.g., 0.5% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses (e.g., 5, 10, and 20 mg/kg) 30 minutes before the formalin injection. A control group receives the vehicle alone.
- **Induction of Nociception:** A 2.5% formalin solution (20 μ L) is injected subcutaneously into the plantar surface of the right hind paw.
- **Observation:** Immediately after the formalin injection, the animal is placed in a transparent observation chamber. The cumulative time (in seconds) that the animal spends licking or biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

- **Data Analysis:** The mean licking time for each group is calculated. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the drug-treated groups with the control group.

Workflow Diagram:



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Caption: Workflow for the formalin-induced paw licking test.

Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the anti-inflammatory activity of compounds.

Methodology:

- **Animals:** Male Wistar rats (180-220 g) are commonly used.
- **Drug Administration:** **LASSBio-1359** is administered orally or intraperitoneally at specified doses one hour before the carrageenan injection.
- **Induction of Inflammation:** A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.
- **Measurement of Edema:** The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The difference in paw volume before and after carrageenan injection represents the degree of edema.
- **Data Analysis:** The percentage of inhibition of edema in the drug-treated groups is calculated relative to the control group.

Measurement of TNF- α and iNOS Expression

The effect of **LASSBio-1359** on the production of TNF- α and the expression of inducible nitric oxide synthase (iNOS), another key inflammatory mediator, can be assessed in vivo or in vitro.

In Vivo Methodology (from paw tissue):

- Following an inflammatory challenge (e.g., carrageenan injection), animals are euthanized at a specific time point.
- The inflamed paw tissue is collected and homogenized.
- TNF- α levels in the tissue homogenate are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- iNOS expression can be determined by Western blotting or immunohistochemistry using an antibody specific for iNOS.

In Vitro Methodology (using macrophages):

- Peritoneal macrophages are harvested from mice or a macrophage cell line (e.g., RAW 264.7) is used.
- Cells are pre-treated with various concentrations of **LASSBio-1359** for a specified time.
- Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell culture.
- After an incubation period, the cell culture supernatant is collected to measure TNF- α levels by ELISA.
- Cell lysates are prepared to analyze iNOS protein expression by Western blotting.

Quantitative Data Summary

The following table summarizes the available quantitative data for the pharmacological activity of **LASSBio-1359**.

Assay	Species	Route of Admin.	Dose (mg/kg)	Effect	Reference
Formalin Test (Early Phase)	Mouse	i.p.	10	Reduction in licking time	[1]
20	Reduction in licking time	[1]			
Formalin Test (Late Phase)	Mouse	i.p.	5	Reduction in licking time	[1]
10	Reduction in licking time	[1]			
20	Reduction in licking time	[1]			
Carrageenan-Induced Hyperalgesia	Mouse	i.p.	10, 20	Reduced thermal hyperalgesia	
CFA-Induced Monoarthritis	Mouse	i.p.	25, 50	Reduced thermal and mechanical hyperalgesia; Normalized TNF- α and iNOS expression	

Conclusion

LASSBio-1359 is a novel N-acylhydrazone derivative with significant potential as a therapeutic agent for inflammatory conditions. Its primary mechanism of action as an adenosine A2A receptor agonist, leading to the inhibition of TNF- α , provides a strong rationale for its anti-inflammatory effects. The additional possibility of phosphodiesterase inhibition suggests a complex and potentially synergistic pharmacological profile. The in vivo data from established models of pain and inflammation further support its promise. Future research should focus on a

more detailed elucidation of its signaling pathways, a comprehensive pharmacokinetic and toxicological profiling, and exploration of its efficacy in a broader range of disease models. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential applications of this compelling molecule.

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